(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol
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Overview
Description
(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol is an organic compound with the molecular formula C11H15NO. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol typically involves the reduction of the corresponding quinoline derivative. One common method is the catalytic hydrogenation of 1-methylquinoline-6-carboxaldehyde in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding quinoline derivative.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter levels in the brain, which may contribute to its neuroprotective effects. The compound can influence the levels of dopamine, serotonin, and noradrenaline, thereby affecting various neurological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 4-Hydroxy-2-quinolones
Uniqueness
(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol is unique due to its specific structural features and the presence of a hydroxyl group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-6-2-3-10-7-9(8-13)4-5-11(10)12/h4-5,7,13H,2-3,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTAHNFGMCBZLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497326 |
Source
|
Record name | (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68031-99-2 |
Source
|
Record name | (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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